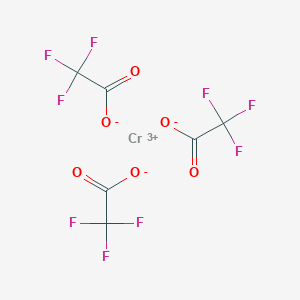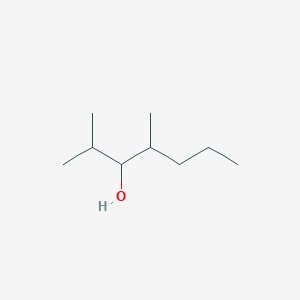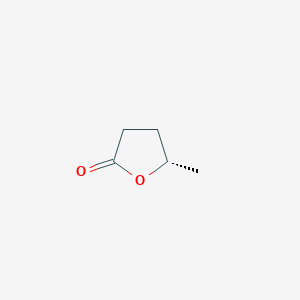
(S)-γ-戊内酯
描述
(S)-gamma-Valerolactone (GVL) is an organic compound that is derived from the fermentation of glucose by microorganisms such as bacteria and fungi. It is classified as a naturally occurring lactone, which is a type of cyclic ester. GVL has been studied extensively in recent years due to its potential applications in biotechnology and industrial processes. GVL is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of 215.1°C. It is a versatile compound that can be used for a variety of applications, such as a solvent, a feedstock for chemical synthesis, and a precursor for the production of biofuels.
科学研究应用
生物质催化转化:(S)-γ-戊内酯因其在催化转化过程中的潜力而受到认可。它可以从不可食用的植物生物质高效合成,使其成为一种环保和可持续的化学品。催化剂设计的进展,特别是结合金属和酸性位点的催化剂,对于高效生产至关重要(Liguori等,2015)。
可持续生产平台:该化合物作为可持续生产燃料和增值化学品的有前途的平台。它可以从可再生木质纤维生物质中获取,并且催化生产技术的进步,包括均相和异相催化剂,突显了它在绿色化学中的重要性(Yan et al., 2015)。
从碳水化合物合成:从碳水化合物和木质纤维生物质合成(S)-γ-戊内酯是另一个重要的研究领域。它作为反应溶剂、燃料添加剂和喷气燃料以及聚合物单体的前体的作用已经得到探索,强调了对更环保的合成过程的需求(Zhang,2016)。
绿色溶剂和燃料添加剂:其独特的物理化学性质使其成为一种绿色溶剂和优秀的燃料添加剂。使用非贵金属催化剂合成(S)-γ-戊内酯相比使用贵金属的传统方法提供了更可持续的途径。其结构特征和酸碱性质对其作为催化剂的活性和选择性至关重要(Dutta et al., 2019)。
生物质水解为单糖:在生物质水解反应中,(S)-γ-戊内酯可以提高反应速率,相比水而言。它显示出对生物质水解的低表观活化能和对单糖生产有利的能学(Mellmer等,2014)。
可再生的双极无极溶剂:它被确定为一种可再生的双极无极溶剂,在交叉偶联反应中作为有毒溶剂的生物基替代品。其在Hiyama反应中的应用突显了其作为化学过程中更安全、更可持续介质的潜力(Ismalaj等,2014)。
属性
IUPAC Name |
(5S)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-gamma-valerolactone | |
CAS RN |
19041-15-7 | |
| Record name | 19041-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

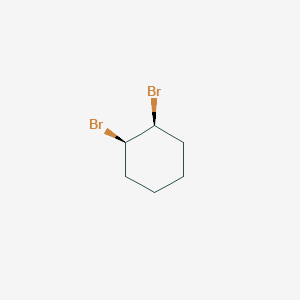
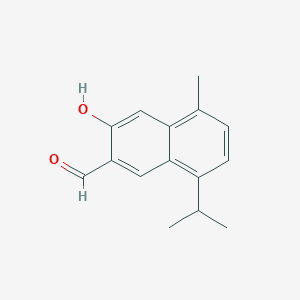
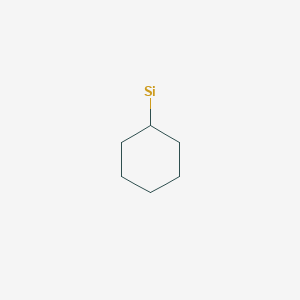
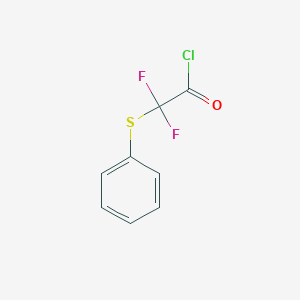

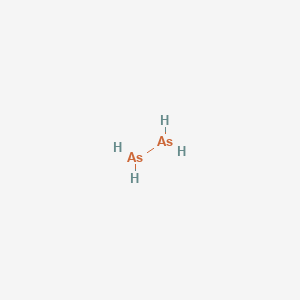
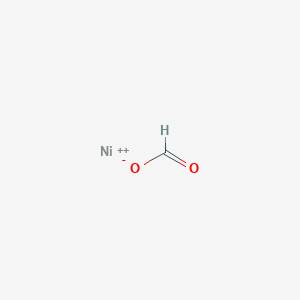
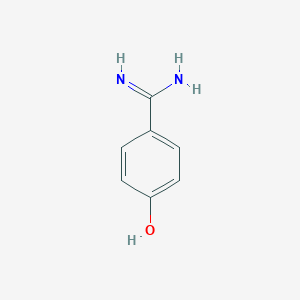
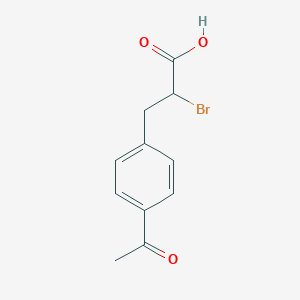
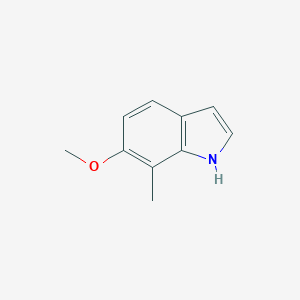

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
